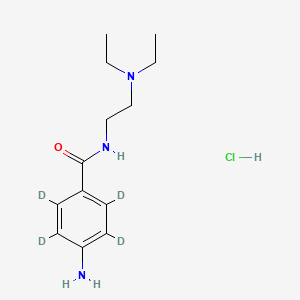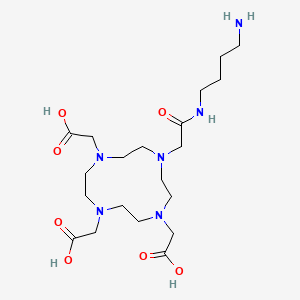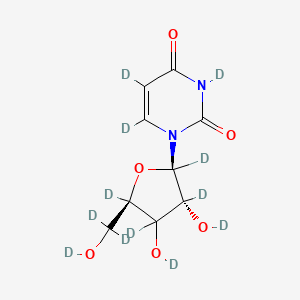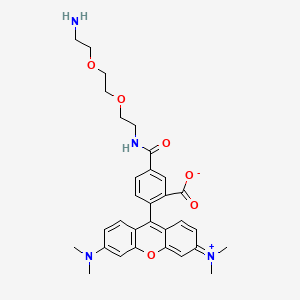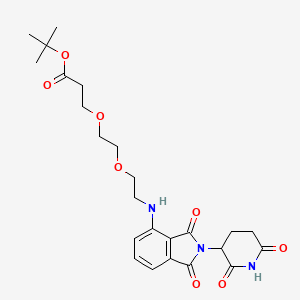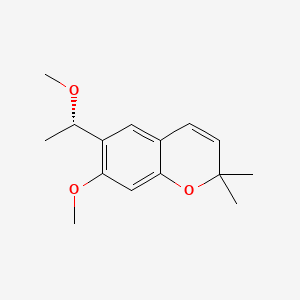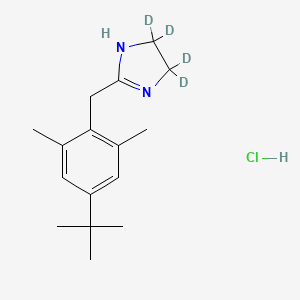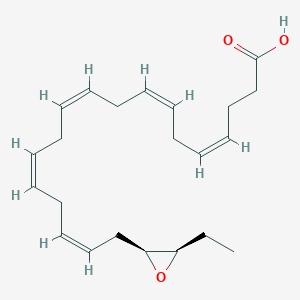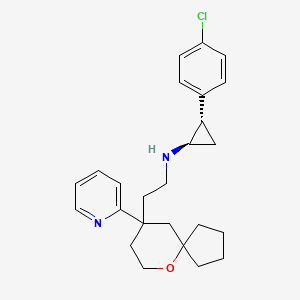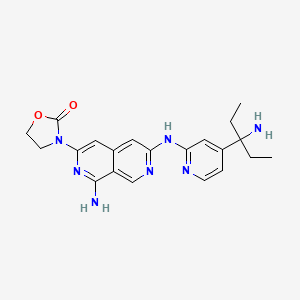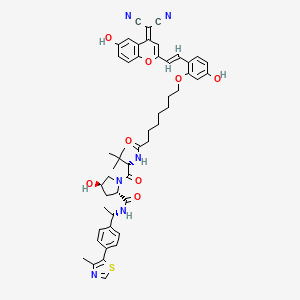
PROTAC ER|A Degrader-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC ER|A Degrader-6 is a potent proteolysis targeting chimera (PROTAC) designed to degrade estrogen receptor alpha (ERα). This compound has shown significant potential in the treatment of estrogen receptor-positive breast cancer by targeting and degrading the estrogen receptor, thereby inhibiting the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ER|A Degrader-6 involves the conjugation of a ligand that binds to the estrogen receptor with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: The estrogen receptor ligand and the E3 ligase ligand are synthesized separately.
Linker Attachment: A linker is attached to one of the ligands.
Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large quantities of the ligands and linker are synthesized in batches.
Purification: The final product is purified using techniques such as chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: PROTAC ER|A Degrader-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially impacting its binding affinity.
Substitution: Substitution reactions can modify the ligands or linker, leading to changes in the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, methanol.
Major Products: The major products formed from these reactions include modified versions of the original compound with altered functional groups, which can impact the compound’s ability to degrade the estrogen receptor .
Scientific Research Applications
PROTAC ER|A Degrader-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the effects of targeted protein degradation on cellular processes.
Biology: Employed in research to understand the role of estrogen receptor alpha in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic applications in treating estrogen receptor-positive breast cancer and other hormone-dependent cancers.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research to identify novel targets for protein degradation
Mechanism of Action
PROTAC ER|A Degrader-6 exerts its effects by forming a ternary complex with the estrogen receptor alpha and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen receptor signaling pathways, thereby reducing the growth and proliferation of estrogen receptor-positive cancer cells .
Comparison with Similar Compounds
Vepdegestrant (ARV-471): Another PROTAC estrogen receptor degrader currently in clinical development for breast cancer.
ERD-148: A potent PROTAC estrogen receptor alpha degrader with similar mechanisms of action.
Uniqueness: PROTAC ER|A Degrader-6 is unique in its ability to degrade both unphosphorylated and phosphorylated forms of estrogen receptor alpha, providing a more comprehensive approach to inhibiting estrogen receptor signaling. This distinguishes it from other compounds like fulvestrant, which primarily targets unphosphorylated estrogen receptor alpha .
Properties
Molecular Formula |
C51H56N6O8S |
|---|---|
Molecular Weight |
913.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[8-[2-[(E)-2-[4-(dicyanomethylidene)-6-hydroxychromen-2-yl]ethenyl]-5-hydroxyphenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H56N6O8S/c1-31(33-12-14-35(15-13-33)47-32(2)54-30-66-47)55-49(62)43-24-39(60)29-57(43)50(63)48(51(3,4)5)56-46(61)11-9-7-6-8-10-22-64-45-25-38(59)18-16-34(45)17-20-40-26-41(36(27-52)28-53)42-23-37(58)19-21-44(42)65-40/h12-21,23,25-26,30-31,39,43,48,58-60H,6-11,22,24,29H2,1-5H3,(H,55,62)(H,56,61)/b20-17+/t31-,39+,43-,48+/m0/s1 |
InChI Key |
BEBLTJXFADWQEZ-DWWRPWEUSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCOC4=C(C=CC(=C4)O)/C=C/C5=CC(=C(C#N)C#N)C6=C(O5)C=CC(=C6)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCOC4=C(C=CC(=C4)O)C=CC5=CC(=C(C#N)C#N)C6=C(O5)C=CC(=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


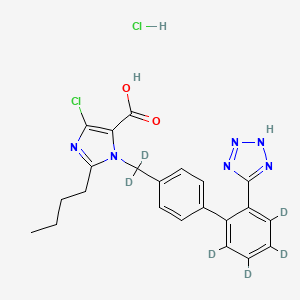
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)
